

# The Emergence of RNF114-Based Degraders: A Technical Guide to ML2-23

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML 2-23

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## Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This technical guide provides an in-depth exploration of ML2-23, a novel covalent degrader that leverages the E3 ubiquitin ligase RNF114 to selectively eliminate the oncogenic fusion protein BCR-ABL. We delve into the core components of ML2-23, the mechanism of RNF114-mediated degradation, and the broader implications for the development of next-generation cancer therapies. This document serves as a comprehensive resource, detailing the quantitative data, experimental protocols, and signaling pathways integral to understanding and advancing this promising class of therapeutic agents.

## Introduction: A New Paradigm in Targeted Therapy

The development of small molecule inhibitors has revolutionized the treatment of various diseases, particularly in oncology. However, the efficacy of these inhibitors can be limited by factors such as acquired resistance and the need for sustained target occupancy. Proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders represent a paradigm shift, as they do not simply inhibit a target protein's function but instead co-opt the cell's natural protein disposal machinery to eliminate it entirely. This event-driven pharmacology offers the potential for more durable responses and the ability to target a wider range of proteins.

A key challenge in the development of protein degraders is the expansion of the E3 ligase toolbox beyond the commonly used VHL and Cereblon. The E3 ubiquitin ligase RNF114 has recently been identified as a promising candidate for targeted protein degradation. This guide focuses on ML2-23, a pioneering example of an RNF114-based degrader.

## ML2-23: A Covalent RNF114-Based Degradator of BCR-ABL

ML2-23 is a heterobifunctional molecule designed to induce the degradation of BCR-ABL, the driver of chronic myeloid leukemia (CML). It is composed of two key moieties connected by a linker:

- EN219: A synthetic, covalent recruiter of the RNF114 E3 ligase.
- Dasatinib: A potent inhibitor of the BCR-ABL tyrosine kinase.

The strategic linkage of these two components allows ML2-23 to bring RNF114 into close proximity with BCR-ABL, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.

### The RNF114 Recruiter: EN219

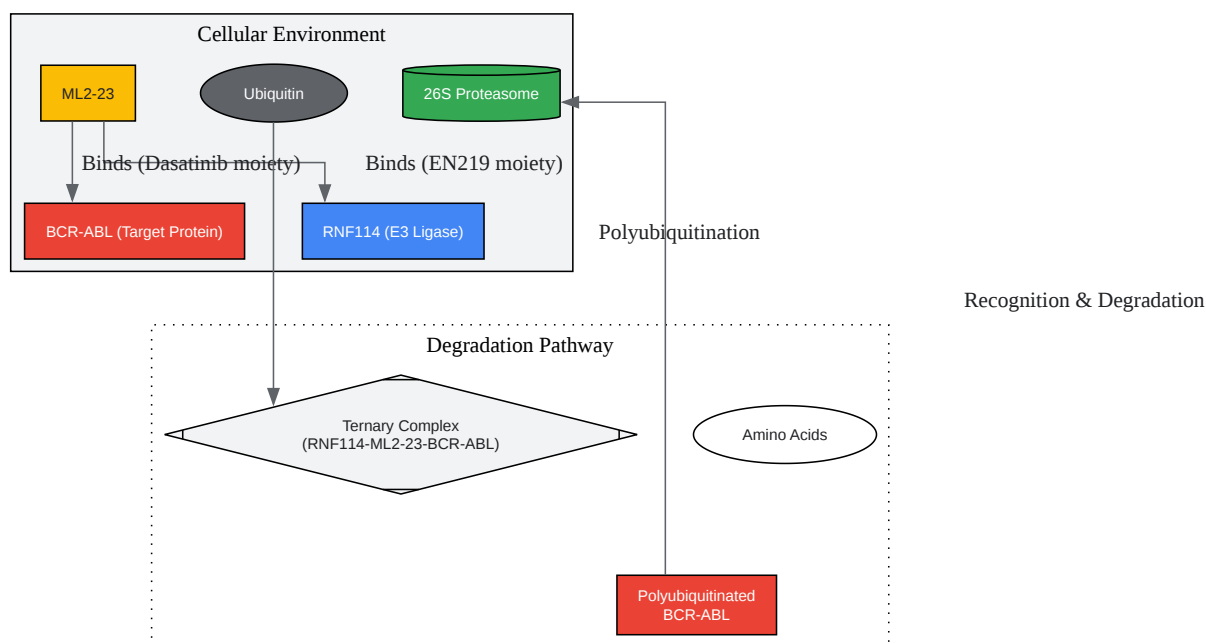
EN219 is a fully synthetic small molecule that covalently binds to a specific cysteine residue (Cys8) in an intrinsically disordered region of RNF114.<sup>[1]</sup> This covalent engagement is crucial for the stable recruitment of the E3 ligase. The binding affinity of EN219 to RNF114 has been quantified, providing a key parameter for assessing its efficacy as a recruiter.

### The Target Binder: Dasatinib

Dasatinib is an FDA-approved kinase inhibitor that binds to the ATP-binding site of the ABL kinase domain present in the BCR-ABL fusion protein. Its well-characterized binding properties make it an ideal warhead for guiding the degrader to its intended target.

## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of ML2-23 follows the canonical PROTAC pathway, culminating in the targeted degradation of BCR-ABL.



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Caption: Mechanism of ML2-23 mediated BCR-ABL degradation.

## Quantitative Data

The efficacy of a protein degrader is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). While specific DC50 and Dmax values for ML2-23's degradation of BCR-ABL are

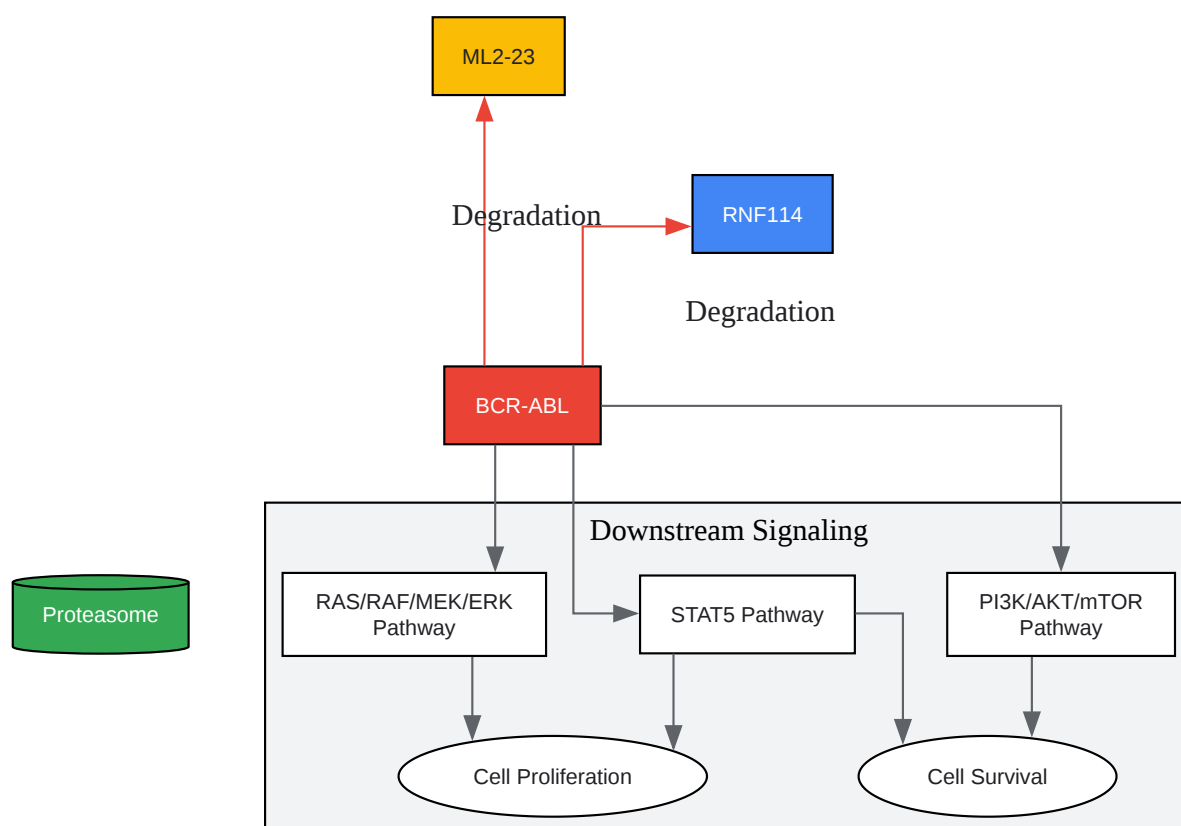
not yet publicly available, the binding affinity of its RNF114 recruiter, EN219, has been determined.

Compound	Target	Assay	Value
EN219	RNF114	IC50	470 nM[2]

Note: This table will be updated as more quantitative data for ML2-23 becomes available.

## Signaling Pathways

ML2-23-mediated degradation of BCR-ABL has significant downstream effects on cellular signaling pathways that are critical for the survival and proliferation of CML cells.



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Caption: Impact of ML2-23 on BCR-ABL downstream signaling.

## Experimental Protocols

The following protocols provide a framework for the key experiments required to characterize RNF114-based degraders like ML2-23.

### Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a degrader.



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Caption: Workflow for Western Blot analysis of protein degradation.

#### Methodology:

- Cell Culture: Plate cells (e.g., K562 for BCR-ABL) at an appropriate density and allow them to adhere overnight.
- Treatment: Treat cells with varying concentrations of the degrader (e.g., ML2-23) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
- Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

- **SDS-PAGE:** Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with a primary antibody against the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (E3 ligase - degrader - target protein).

Methodology:

- **Cell Culture and Treatment:** Culture cells and treat with the degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
- **Cell Lysis:** Lyse cells in a non-denaturing lysis buffer.
- **Immunoprecipitation:** Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-RNF114) or the target protein, coupled to protein A/G beads.
- **Washes:** Wash the beads extensively to remove non-specifically bound proteins.

- **Elution:** Elute the immunoprecipitated proteins from the beads.
- **Western Blot Analysis:** Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

## Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the degrader on cancer cells.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a suitable density.
- **Treatment:** Treat cells with a serial dilution of the degrader.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **Viability Reagent Addition:** Add a cell viability reagent (e.g., CellTiter-Glo® or MTT).
- **Measurement:** Measure the luminescence or absorbance according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

## Future Directions and Conclusion

The development of ML2-23 and other RNF114-based degraders marks a significant advancement in the field of targeted protein degradation. The ability to recruit a novel E3 ligase opens up new avenues for developing therapeutics against a broader range of targets. Future research will likely focus on:

- **Optimizing Linker Chemistry:** Fine-tuning the linker length and composition to enhance ternary complex formation and degradation efficiency.
- **Expanding the Target Scope:** Applying the RNF114-recruiting moiety to target other clinically relevant proteins.

- Investigating Resistance Mechanisms: Understanding potential mechanisms of resistance to RNF114-based degraders.
- In Vivo Efficacy and Safety: Evaluating the therapeutic potential of these degraders in preclinical and clinical settings.

In conclusion, ML2-23 serves as a powerful proof-of-concept for the utility of RNF114 in targeted protein degradation. This technical guide provides a comprehensive overview of the current knowledge surrounding ML2-23, offering a valuable resource for researchers dedicated to advancing this exciting frontier in drug discovery.

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- To cite this document: BenchChem. [The Emergence of RNF114-Based Degraders: A Technical Guide to ML2-23]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578717#ml-2-23-and-its-link-to-rnf114-based-degraders]

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